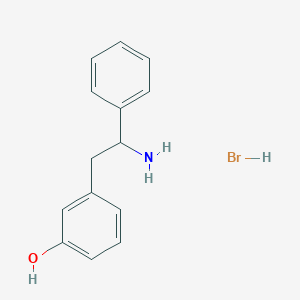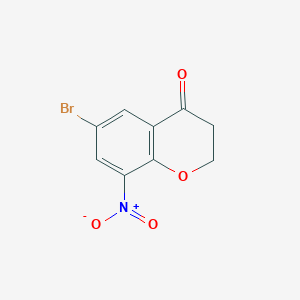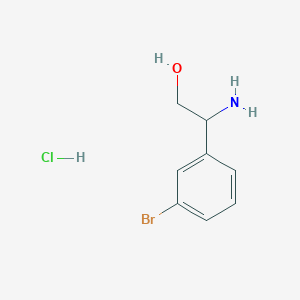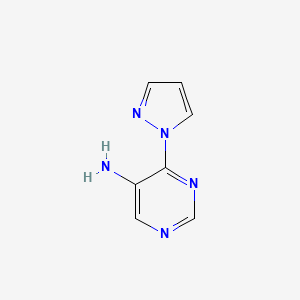![molecular formula C14H13BO4 B1378509 [2-(Benzyloxy)-3-formylphenyl]boronic acid CAS No. 1632370-88-7](/img/structure/B1378509.png)
[2-(Benzyloxy)-3-formylphenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Heteroaryl-Substituted Benzyloxy-Benzaldehydes
[2-(Benzyloxy)-3-formylphenyl]boronic acid serves as a precursor in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction. This process is crucial for creating valuable intermediates in drug design, demonstrating the compound's significance in medicinal chemistry for attaching five-membered heterocycles to enhance drug properties (Bölcskei, H., Német-Hanzelik, Andrea, & Keglevich, G., 2022).
Polymeric Carrier for Drug Delivery
It has also been employed in the development of a high-performance polymeric carrier for the delivery of boronic acid-containing drugs. The study showcases its utility in creating supramolecular polymeric nanoparticles for targeted drug delivery, highlighting its potential in biomedical applications, specifically in antitumor chemotherapy and boron neutron capture therapy (BNCT) (Kim, A., Suzuki, Yuya, & Nagasaki, Y., 2020).
Supramolecular Chemistry and Analytical Applications
In supramolecular chemistry, this compound is utilized for the synthesis of potential molecular receptors. These receptors, due to their boronic acid groups, exhibit unique binding properties to diols and other molecules, making them valuable in sensor technologies and materials science (Adamczyk-Woźniak, Agnieszka et al., 2011).
Metal-Free Synthetic Methodologies
The compound plays a critical role in metal- and additive-free photoinduced borylation methods, highlighting its importance in green chemistry by offering a sustainable approach to synthesize boronic acids and esters without the need for toxic metal catalysts or ligands (Mfuh, A. et al., 2017).
Boronic Acid Catalysis
Moreover, this compound is instrumental in exploring boronic acid catalysis (BAC), demonstrating its versatility beyond being a reactant to acting as a catalyst that facilitates various organic transformations. This expands its utility in synthetic organic chemistry, offering mild and selective reaction conditions for a variety of transformations (Hall, D., 2019).
Mechanism of Action
Target of Action
The primary target of [2-(Benzyloxy)-3-formylphenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this pathway by facilitating the transmetalation process .
Pharmacokinetics
It’s known that boronic acids, in general, are stable and easy to handle, which suggests good bioavailability .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used, such as in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound are influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, which makes it suitable for use under various conditions .
Biochemical Analysis
Biochemical Properties
[2-(Benzyloxy)-3-formylphenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling . This compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The interactions of this compound with biomolecules are primarily based on its ability to form stable boronate esters.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting or activating their function . The compound’s boronic acid group is particularly effective in forming covalent bonds with serine and threonine residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels . The compound’s ability to form boronate esters with diols also plays a role in its metabolic activity, affecting the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity . The transport and distribution of this compound are critical for its effectiveness in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(3-formyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(15(17)18)14(12)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITREVBIIYAMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)






![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
